Phenindamine Nitrate

Description

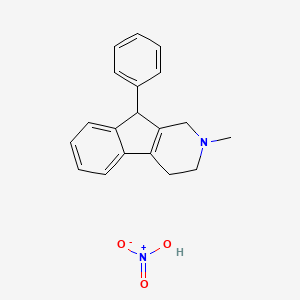

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-methyl-9-phenyl-1,3,4,9-tetrahydroindeno[2,1-c]pyridine;nitric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N.HNO3/c1-20-12-11-16-15-9-5-6-10-17(15)19(18(16)13-20)14-7-3-2-4-8-14;2-1(3)4/h2-10,19H,11-13H2,1H3;(H,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNPBUNUBQYZEKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)C(C3=CC=CC=C23)C4=CC=CC=C4.[N+](=O)(O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90765777 | |

| Record name | Nitric acid--2-methyl-9-phenyl-2,3,4,9-tetrahydro-1H-indeno[2,1-c]pyridine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90765777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114226-44-7 | |

| Record name | Nitric acid--2-methyl-9-phenyl-2,3,4,9-tetrahydro-1H-indeno[2,1-c]pyridine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90765777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Fundamental Academic Context of Phenindamine Nitrate Research

Historical Trajectories and Milestones in Phenindamine (B164606) Nitrate (B79036) Chemical Research

The study of Phenindamine Nitrate is fundamentally linked to the development of its active moiety, Phenindamine. The parent compound, Phenindamine, was first developed by the pharmaceutical company Hoffman-La Roche in the late 1940s. wikipedia.orgmedkoo.com This places its origins within the "golden era" of antihistamine discovery that followed the initial identification of histamine's role in allergic reactions.

The chemical synthesis of Phenindamine involves a multi-step process. It begins with the reaction of Acetophenone, methylamine (B109427), and formaldehyde (B43269) to produce β,β'-(methylamino)bis-(propiophenone). gpatindia.com This intermediate is then treated with sodium hydroxide, leading to the formation of 3-benzoyl-4-hydroxy-1-methyl-4-phenyl-piperidine. Subsequent reaction with concentrated hydrogen bromide yields 2-methyl-9-phenyl-2,3-dihydro-1H-indeno[2,1-c]pyridine, which is then reduced to form the final Phenindamine base. gpatindia.com this compound is the salt form, created by reacting the Phenindamine base with nitric acid. nih.gov

Early research in the 1950s and 1960s extended beyond its antihistaminic properties to investigate its potential efficacy against some symptoms of opioid withdrawal. wikipedia.orgmedkoo.com More recent academic work has focused on the compound's stereochemistry, particularly the development of analytical techniques for chiral separation of its analogues. core.ac.uk

| Milestone | Approximate Time Period | Significance in Chemical Research |

| Development of Phenindamine | Late 1940s | Developed by Hoffman-La Roche, marking its entry into the class of first-generation antihistamines. wikipedia.orgmedkoo.com |

| Elucidation of Synthesis Pathway | Mid-20th Century | Establishment of a multi-step process for the chemical synthesis of the core Phenindamine molecule. gpatindia.com |

| Pharmacological Exploration | 1950s - 1960s | Research expanded to investigate its effects on symptoms associated with opioid withdrawal. wikipedia.orgmedkoo.com |

| Stereochemical Analysis | Late 20th - Early 21st Century | Focus on the synthesis and separation of Phenindamine analogues and isomers to understand structure-activity relationships. core.ac.uk |

This compound within the Broader Chemical Compound Classification: Academic Perspectives

From an academic standpoint, this compound is classified based on its chemical structure and pharmacological action. Its IUPAC name is 2-methyl-9-phenyl-1,3,4,9-tetrahydroindeno[2,1-c]pyridine;nitric acid. nih.gov The core structure is a tetracyclic pyridine (B92270) derivative.

The compound holds several key classifications:

First-Generation H1 Antihistamine : This is its primary pharmacological classification. As a first-generation agent, it is characterized by its ability to cross the blood-brain barrier, a property linked to its chemical structure. patsnap.comyoutube.comcymitquimica.com

Alkylamine Derivative : Within the broader group of antihistamines, Phenindamine falls into the alkylamine subclass. gpatindia.com

Anticholinergic : The molecule also exhibits anticholinergic properties by blocking muscarinic acetylcholine (B1216132) receptors, a common characteristic of many first-generation antihistamines. wikipedia.orgpatsnap.com

| Classification Category | Description |

| Pharmacological Class | H1-Receptor Antagonist; Antihistamine gpatindia.comdrugbank.com |

| Generational Class | First-Generation Antihistamine patsnap.comyoutube.com |

| Chemical Subclass | Alkylamine gpatindia.com |

| Associated Activity | Anticholinergic wikipedia.orgpatsnap.com |

Below is a comparative table of the chemical properties of the Phenindamine free base and its nitrate and tartrate salts.

| Property | Phenindamine | This compound | Phenindamine Tartrate |

| Molecular Formula | C₁₉H₁₉N wikipedia.org | C₁₉H₂₀N₂O₃ nih.gov | C₂₃H₂₅NO₆ cymitquimica.com |

| Molecular Weight | 261.37 g/mol ebi.ac.uk | 324.4 g/mol nih.gov | 411.45 g/mol medkoo.com |

| Parent Compound | N/A | Phenindamine nih.gov | Phenindamine nih.gov |

| Salt/Solvate Component | N/A | Nitric Acid nih.gov | Tartaric Acid cymitquimica.com |

Conceptual Frameworks Guiding Contemporary this compound Investigations

Current research on this compound and its analogues is guided by established and evolving conceptual frameworks in medicinal chemistry and pharmacology.

The foundational framework is Receptor Theory . Phenindamine functions as a competitive antagonist at the histamine (B1213489) H1-receptor. gpatindia.comdrugbank.com It binds to the receptor site on effector cells, thereby blocking the action of endogenous histamine. drugbank.com This prevents the downstream signaling cascade that leads to allergic responses. gpatindia.com This competitive inhibition model is the central concept explaining its primary mechanism of action.

A more nuanced framework guiding modern research is the Structure-Activity Relationship (SAR) . SAR studies seek to understand how specific chemical features of a molecule relate to its biological activity. For Phenindamine analogues, research has shown that the position of the indene (B144670) double bond is a critical factor for antihistaminic activity. core.ac.uk Investigations have revealed that relocating this double bond from the 9,9a position to the more pharmacologically active 4a,9a site can significantly impact efficacy. core.ac.uk This focus on specific structural isomers and their conformational analyses represents a key area of contemporary investigation. core.ac.uk

Further SAR principles for this class of compounds include:

The stereochemistry of isomers (E- and Z-isomers) can lead to large differences in activity. gpatindia.com

A specific distance of 5-6 angstroms between the aromatic ring and the tertiary aliphatic amine is considered optimal for receptor binding. gpatindia.com

The S-enantiomers have been found to possess a greater affinity for H1 histamine receptors. gpatindia.com

Interdisciplinary Research Paradigms Applied to this compound

The study of this compound has benefited from several interdisciplinary research paradigms, integrating principles from chemistry, pharmacology, and neuroscience.

Analytical Chemistry and Pharmacology : A significant area of research involves the use of advanced analytical techniques to study the compound's stereochemistry. Because Phenindamine exhibits optical isomerism, methods like High-Performance Liquid Chromatography (HPLC) are employed for the chiral separation of its analogues. wikipedia.orgcore.ac.uk This is crucial because different enantiomers of a chiral drug can have distinct pharmacological activities. nih.gov The development of specific HPLC methods, sometimes using chiral complexing reagents like β-cyclodextrins, is a prime example of the synergy between analytical chemistry and pharmacology in evaluating such compounds. core.ac.uk

Neuroscience and Psychomotor Studies : As a first-generation antihistamine capable of crossing the blood-brain barrier, Phenindamine's effects on the central nervous system have been a subject of interdisciplinary study. cymitquimica.compatsnap.com Research published in the Journal of Allergy and Clinical Immunology has utilized a series of psychomotor tests to characterize its CNS profile. nih.govresearchgate.net These studies, which measure parameters like reaction time, tracking, and hand steadiness, bridge the gap between pharmacology and behavioral neuroscience to quantify the compound's impact on human performance. nih.govresearchgate.net

Pharmacology and Addiction Research : Historical investigations into Phenindamine's utility for symptoms of opioid withdrawal highlight an early interdisciplinary approach. wikipedia.orgmedkoo.com This line of inquiry connected the compound's primary antihistaminic and anticholinergic mechanisms with the complex neuropharmacology of opioid dependence, demonstrating a paradigm that integrates classical pharmacology with addiction studies.

Advanced Synthetic Methodologies and Chemical Synthesis Strategies for Phenindamine Nitrate

Retrosynthetic Analysis and Key Precursor Chemistry for Phenindamine (B164606) Nitrate (B79036)

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. For phenindamine, the core structure is the 2-methyl-9-phenyl-2,3,4,9-tetrahydro-1H-indeno[2,1-c]pyridine.

A logical retrosynthetic approach involves key disconnections of the piperidine (B6355638) ring fused to the indene (B144670) system. The classical synthesis, pioneered by Plati and Wenner, suggests a pathway involving an intramolecular cyclization. This leads to the identification of two primary building blocks: a substituted phenylindene and a fragment that can form the N-methylpiperidine ring.

The key precursors identified through this analysis are:

1-Phenylindene : This molecule provides the indene framework and the C9-phenyl group.

N-methyl-4-piperidone or related precursors : These serve as the foundation for the nitrogen-containing heterocyclic ring. The classical route often generates this portion in situ from simpler starting materials like methylamine (B109427) and formaldehyde (B43269) equivalents.

| Precursor | Chemical Structure | Role in Synthesis |

| 1-Phenylindene |  | Provides the core indene and C9-phenyl moieties. |

| Methylamine |  | Source of the N-methyl group in the piperidine ring. |

| Formaldehyde |  | A one-carbon electrophile for constructing the piperidine ring. |

Classical Total Synthesis Routes and Their Academic Evolution

The first total synthesis of phenindamine was reported by Plati and Wenner in 1950. core.ac.uk This classical route established the foundation for accessing the indeno[2,1-c]pyridine scaffold and remains a key reference in its chemical history.

The synthesis proceeds through several key stages:

Mannich-type Reaction : The synthesis begins with a condensation reaction involving 1-phenylindene, formaldehyde, and methylamine. This forms a crucial amino-intermediate.

Intramolecular Cyclization : The intermediate undergoes an acid-catalyzed intramolecular cyclization, which constructs the tetracyclic ring system.

Reduction : The resulting unsaturated precursor, 2-methyl-9-phenyl-2,3-dihydro-1H-indeno[2,1-c]pyridine, is then reduced to yield the final saturated phenindamine core. Plati and Wenner utilized Raney nickel for this reduction step. core.ac.uk

Academic evolution of this synthesis has focused on exploring structural analogues to investigate structure-activity relationships. Research has involved synthesizing derivatives with different N-2 substituents and relocating the indene double bond from the 9,9a position to the more pharmacologically active 4a,9a site. core.ac.uk These studies have led to the isolation of various isomers, such as 2-alkyl-9-phenyl-2,3,4,4a-tetrahydro-lH-indeno[2,l-c]pyridines and 2-alkyl-9-phenyl-2,3,4,9-tetrahydro-lH-indeno[2,l-c]pyridines. core.ac.uk

| Step | Description | Typical Reagents |

| 1 | Mannich-type Condensation | 1-Phenylindene, Formaldehyde, Methylamine |

| 2 | Acid-Catalyzed Cyclization | Strong Acid (e.g., HBr) |

| 3 | Reduction of Imine/Enamine | Catalytic Hydrogenation (e.g., Raney Nickel) |

| 4 | Salt Formation | Nitric Acid (for Phenindamine Nitrate) |

Contemporary and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the use of green and sustainable methods to improve efficiency, reduce waste, and enhance safety. While specific green chemistry routes for phenindamine are not extensively documented, the principles can be applied to its classical synthesis.

Catalytic Strategies (e.g., Organocatalysis, Metal-Catalysis)

Catalytic methods offer significant advantages by enabling reactions under milder conditions with higher selectivity.

Metal-Catalysis : Modern palladium- or copper-catalyzed cross-coupling reactions could provide alternative methods for constructing the C-C and C-N bonds of the phenindamine skeleton. acs.org For instance, an intramolecular Buchwald-Hartwig amination could be a potential strategy for the key cyclization step. Heterogeneous catalysts, such as nano CeO2/ZnO, have also been shown to be effective in the synthesis of related indenopyridine structures. echemcom.com

Organocatalysis : Small organic molecules can be used to catalyze key bond-forming reactions, often with high stereoselectivity. An asymmetric organocatalytic Mannich reaction or Michael addition early in the synthesis could establish the chiral center of phenindamine, directly yielding an enantiomerically enriched product and avoiding later resolution steps.

Flow Chemistry and Continuous Synthesis Methodologies

Flow chemistry, or continuous manufacturing, is becoming increasingly important in pharmaceutical synthesis due to its enhanced safety, efficiency, and scalability. mtak.huspringerprofessional.de Key steps in the phenindamine synthesis, such as exothermic condensation reactions or high-pressure hydrogenations, could be translated to a flow process. uc.ptmdpi.com The small reactor volume in flow chemistry minimizes safety risks associated with hazardous reagents or unstable intermediates. researchgate.net This technology allows for precise control over reaction parameters like temperature, pressure, and residence time, often leading to higher yields and purer products compared to traditional batch processing. mtak.hu

Solvent-Free and Reduced-Solvent Synthetic Protocols

A core principle of green chemistry is the reduction or elimination of volatile organic solvents. For the synthesis of phenindamine, certain steps could potentially be adapted to solvent-free or reduced-solvent conditions. For example, condensation reactions could be performed under neat conditions (without solvent) at elevated temperatures, potentially with microwave assistance to reduce reaction times. The use of alternative, more environmentally benign solvents is another key strategy. nih.gov

Stereoselective Synthesis of this compound and Chiral Analogues

Phenindamine possesses a chiral center at the C9 position, meaning it exists as a pair of enantiomers. wikipedia.org The biological activity of antihistamines often resides in a single enantiomer, making stereoselective synthesis a critical consideration. nih.govnih.gov

Chiral Resolution : The classical approach to obtaining a single enantiomer is through the resolution of the racemic mixture. wikipedia.org This is typically achieved by reacting the racemic phenindamine base with a chiral acid, such as D-tartaric acid. core.ac.uk This reaction forms two diastereomeric salts with different solubilities, allowing one to be separated by crystallization. wikipedia.org The resolved salt is then treated with a base to liberate the pure enantiomer.

Chiral Analysis : High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a modern analytical technique used to determine the enantiomeric purity of chiral compounds. nih.gov This method has been successfully applied to the analysis and separation of phenindamine analogues. core.ac.uk

Asymmetric Synthesis : A more advanced strategy is asymmetric synthesis, which aims to create the desired enantiomer directly. nih.govdntb.gov.ua As mentioned previously, the use of chiral catalysts (organocatalysts or metal complexes) in the key bond-forming steps could set the stereochemistry early in the synthetic sequence. This approach is more efficient and avoids the loss of 50% of the material inherent in classical resolution. wikipedia.orgmdpi.com The synthesis of chiral analogues remains an area of interest for developing new compounds with potentially improved therapeutic profiles. nih.gov

| Approach | Description | Example |

| Chiral Resolution | Separation of a racemic mixture into individual enantiomers. | Formation of diastereomeric salts using tartaric acid, followed by fractional crystallization. core.ac.uk |

| Asymmetric Synthesis | Direct synthesis of a single enantiomer using chiral catalysts or reagents. | A hypothetical organocatalyzed asymmetric Mannich reaction to set the C9 stereocenter. |

| Chiral Analysis | Analytical method to quantify the ratio of enantiomers. | Chiral High-Performance Liquid Chromatography (HPLC). nih.gov |

Asymmetric Synthesis Techniques

Asymmetric synthesis aims to directly produce a single enantiomer of a chiral compound, thereby avoiding the economic and environmental drawbacks of resolving a racemic mixture. For phenindamine and its analogues, asymmetric synthesis can be approached by utilizing chiral catalysts or auxiliaries to control the stereochemistry of key bond-forming reactions.

One of the key reactions in the synthesis of the phenindamine scaffold is the Mannich reaction. The application of asymmetric organocatalysis to the Mannich reaction has been a significant area of research. For instance, proline and its derivatives have been successfully employed as catalysts in the asymmetric Mannich reaction between an enamine and an imine, directing the formation of one enantiomer over the other. While specific studies detailing the asymmetric synthesis of phenindamine via this route are not abundant in the readily available literature, the principles of asymmetric organocatalysis for similar structures provide a viable pathway.

Another potential strategy involves the asymmetric reduction of a suitable prochiral precursor. For example, the enantioselective hydrogenation of a pyridine (B92270) ring to a piperidine ring, a core component of the phenindamine structure, can be achieved using transition metal catalysts complexed with chiral ligands. Iridium-catalyzed asymmetric hydrogenation of 2-alkylpyridines has been demonstrated to produce enantioenriched piperidine derivatives with high levels of enantioselectivity. This methodology could be adapted to a synthetic intermediate of phenindamine to establish the desired stereocenter.

The following table summarizes potential asymmetric synthesis strategies applicable to phenindamine:

| Strategy | Key Reaction | Catalyst/Reagent Example | Potential Outcome |

| Asymmetric Organocatalysis | Mannich Reaction | (S)-Proline | Enantioselective formation of the piperidine ring |

| Asymmetric Hydrogenation | Reduction of a Pyridinium Salt Intermediate | Iridium complex with a chiral phosphine (B1218219) ligand | Enantioselective formation of the chiral center at C9 |

| Chiral Auxiliary-Mediated Synthesis | Cyclization | Use of a chiral auxiliary attached to a precursor molecule | Diastereoselective cyclization to form the indeno[2,1-c]pyridine core |

Chiral Resolution Methods

Chiral resolution remains a widely used method for obtaining enantiomerically pure compounds in the pharmaceutical industry. This technique involves the separation of a racemic mixture into its individual enantiomers. For phenindamine, which is a basic compound, the most common method of chiral resolution is the formation of diastereomeric salts with a chiral acid.

The process involves reacting the racemic phenindamine base with a single enantiomer of a chiral resolving agent, such as tartaric acid, mandelic acid, or camphorsulfonic acid. This reaction forms a pair of diastereomeric salts, which have different physical properties, most importantly, different solubilities. This difference in solubility allows for their separation by fractional crystallization. Once the desired diastereomeric salt is isolated, the chiral resolving agent is removed by treatment with a base to yield the enantiomerically pure phenindamine.

High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is another powerful technique for the analytical and preparative separation of enantiomers. Chiral HPLC has been successfully applied to the resolution of various antihistamine drugs. For phenindamine analogues, chiral HPLC methods can be developed to achieve efficient separation of the enantiomers, which is also crucial for determining the optical purity of the products obtained from either asymmetric synthesis or classical resolution. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective for the chiral separation of a wide range of pharmaceutical compounds, including antihistamines.

The table below outlines common chiral resolution methods for phenindamine:

| Method | Principle | Key Reagents/Materials | Advantage |

| Diastereomeric Salt Formation | Formation of diastereomeric salts with different solubilities | Chiral acids (e.g., (+)-tartaric acid, (-)-mandelic acid) | Scalable and cost-effective for large-scale production |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase | Chiral columns (e.g., polysaccharide-based) | High resolution and applicable for both analytical and preparative scales |

| Enzymatic Resolution | Enantioselective reaction catalyzed by an enzyme | Lipases, proteases | High enantioselectivity under mild conditions |

Computational Chemistry in Synthetic Pathway Design and Optimization for this compound

Computational chemistry has emerged as an indispensable tool in modern drug development and chemical synthesis, offering insights that can significantly streamline the design and optimization of synthetic routes. For a molecule like phenindamine, computational methods can be applied to predict reaction outcomes, understand reaction mechanisms, and ultimately design more efficient and selective synthetic pathways.

Reaction Mechanism Prediction and Transition State Analysis

Understanding the mechanism of a chemical reaction is fundamental to controlling its outcome. Computational methods, particularly density functional theory (DFT), are powerful tools for elucidating reaction pathways and identifying transition states. The synthesis of phenindamine often involves a Mannich reaction, a multicomponent condensation that forms a key carbon-carbon bond.

Computational studies on the Mannich reaction have provided detailed insights into its mechanism. By modeling the reactants, intermediates, and transition states, chemists can understand the factors that influence the stereoselectivity of the reaction. For the asymmetric synthesis of phenindamine, computational analysis can be used to predict which chiral catalyst will be most effective. By calculating the energy barriers for the formation of the different stereoisomers, it is possible to predict the enantiomeric excess that can be achieved with a given catalyst, thus guiding the experimental work.

The following table illustrates the application of computational methods in predicting reaction mechanisms:

| Computational Method | Application to Phenindamine Synthesis | Information Gained |

| Density Functional Theory (DFT) | Modeling the Mannich reaction pathway | Geometries and energies of reactants, intermediates, and transition states; prediction of stereochemical outcome |

| Ab initio methods | High-accuracy energy calculations for key steps | Refined understanding of reaction thermodynamics and kinetics |

| Molecular Dynamics (MD) Simulations | Simulating the reaction in a solvent environment | Understanding the role of solvent molecules in the reaction mechanism |

Yield and Selectivity Prediction Models

Predicting the yield and selectivity of a chemical reaction before it is run in the lab is a major goal of computational chemistry. Machine learning (ML) models, trained on large datasets of chemical reactions, are increasingly being used for this purpose. These models can learn complex relationships between the structures of reactants, reagents, catalysts, and the reaction conditions, and the resulting yield and selectivity. nih.gov

These predictive models can be based on various molecular descriptors, including quantum chemical parameters, topological indices, and molecular fingerprints. The development of accurate and generalizable models for yield and selectivity prediction is an active area of research with the potential to significantly accelerate the development of synthetic routes for pharmaceuticals like this compound.

Impurity Profiling and Control in this compound Synthesis (Academic Perspective)

Impurity profiling, the identification, and quantification of impurities in a drug substance, is a critical aspect of pharmaceutical development and manufacturing. A thorough understanding of the impurity profile of this compound is essential to ensure its quality, safety, and efficacy. From an academic perspective, impurity profiling provides insights into the reaction pathways and the stability of the molecule.

Potential impurities in this compound can arise from various sources, including the starting materials, intermediates, by-products of the synthesis, and degradation products. Given the synthetic route, potential impurities could include unreacted starting materials, isomers of phenindamine, and products of side reactions.

A significant concern in the synthesis of many amine-containing pharmaceuticals is the potential for the formation of nitrosamine (B1359907) impurities. Nitrosamines are a class of compounds that are classified as probable human carcinogens. They can be formed when a secondary or tertiary amine reacts with a nitrosating agent, such as nitrous acid, which can be present as an impurity in reagents or solvents. The synthesis of phenindamine involves amine intermediates and reagents, which could potentially lead to the formation of nitrosamine impurities under certain conditions. Therefore, a thorough risk assessment and control strategy for nitrosamine impurities is crucial.

The table below lists potential sources and types of impurities in this compound synthesis:

| Source of Impurity | Type of Impurity | Potential Impact |

| Starting Materials | Residual starting materials or impurities in starting materials | May be toxic or affect the yield and purity of the final product |

| Synthesis Process | By-products from side reactions, isomers of phenindamine | May have different pharmacological activity or be toxic |

| Degradation | Degradation products formed during storage or processing | Can reduce the efficacy of the drug and may be harmful |

| Reagents and Solvents | Residual solvents, nitrosating agents | Residual solvents can be toxic; nitrosating agents can lead to the formation of nitrosamines |

Control of these impurities requires a multi-faceted approach, including the use of high-purity starting materials, optimization of the reaction conditions to minimize the formation of by-products, and the implementation of effective purification methods. Advanced analytical techniques, such as high-performance liquid chromatography (HPLC), gas chromatography (GC), and mass spectrometry (MS), are essential for the detection and quantification of impurities at very low levels. The development of robust analytical methods is a key component of impurity control in the synthesis of this compound.

Molecular and Cellular Mechanistic Elucidation of Phenindamine Nitrate Excluding Clinical Pharmacodynamics

Receptor Binding Kinetics and Thermodynamics (In Vitro Studies)

The primary mechanism of Phenindamine (B164606) Nitrate (B79036) involves its interaction with the histamine (B1213489) H1 receptor. Understanding the kinetics and thermodynamics of this binding is crucial for elucidating its cellular effects.

Phenindamine functions as a competitive antagonist at histamine H1 receptors ontosight.ainih.govdrugbank.compatsnap.com. In vitro, it binds to these receptors, thereby preventing histamine from binding and initiating its downstream signaling cascades. This blockade inhibits the cellular responses mediated by histamine, such as increased vascular permeability and smooth muscle contraction, which are key components of allergic reactions ontosight.ainih.govdrugbank.compatsnap.comgpatindia.com.

Beyond its primary target, Phenindamine also exhibits anticholinergic activity, meaning it can antagonize muscarinic acetylcholine (B1216132) receptors patsnap.comwikipedia.orgwikipedia.org. Furthermore, like many first-generation antihistamines, Phenindamine may display a broader receptor interaction profile, with potential activity at adrenergic (α) and serotonin (B10506) (5-HT) receptors, suggesting a degree of non-selectivity wikipedia.orgauburn.edu. The compound possesses optical isomerism, and studies on related antihistamines indicate that stereochemistry can influence receptor affinity, with S-enantiomers often demonstrating greater affinity for H1 receptors gpatindia.comwikipedia.orgauburn.edu.

Table 1: Receptor Binding Profile of Phenindamine

| Receptor Target | Interaction Type | Notes | Source(s) |

| Histamine H1 Receptor | Competitive Antagonist | Blocks histamine binding, reduces allergic response. | ontosight.ainih.govdrugbank.compatsnap.comgpatindia.com |

| Muscarinic Acetylcholine Receptor | Antagonist | Exhibits anticholinergic properties. | patsnap.comwikipedia.orgwikipedia.org |

| Adrenergic Receptor (α) | Potential Antagonist | May interact with alpha-adrenergic receptors. | wikipedia.orgauburn.edu |

| Serotonin (5-HT) Receptor | Potential Antagonist | May interact with 5-HT receptors. | wikipedia.orgauburn.edu |

Direct experimental data detailing the precise kinetics and thermodynamics of Phenindamine's interaction with histamine H1 receptors, such as specific dissociation constants (Kd) or detailed thermodynamic profiles, were not extensively detailed in the reviewed literature. While general pharmacophore models for H1 antagonists exist, specific in vitro studies providing quantitative kinetic parameters or detailed experimental ligand-receptor interaction modeling for Phenindamine were not found within the provided search results. Computational methods are often used to predict binding modes and affinities, but specific experimental validation data for Phenindamine's interaction dynamics at the H1 receptor is not presented in the available information.

Molecular Modeling and Docking Studies of Phenindamine Nitrate Interactions

Molecular modeling and docking studies are valuable tools for predicting how molecules interact with biological targets. Phenindamine has been included in such studies to explore its potential interactions beyond its primary targets.

One study investigated the interactions of various antihistamines, including Phenindamine, with Retinoic Acid Receptor beta (RARβ) using molecular modeling and docking simulations nih.gov. This research aimed to identify compounds that could act as dual agonists for RARβ and antagonists for histamine receptors, potentially for therapeutic applications in areas like cancer therapy. Within the scope of this particular study, Phenindamine was found not to exhibit significant binding to RARβ, suggesting it does not act as an agonist for this receptor in the modeled conditions.

Table 2: Molecular Modeling Study Findings for Phenindamine

| Target | Study Type | Finding for Phenindamine | Potential Implication | Source(s) |

| Retinoic Acid Receptor beta (RARβ) | Molecular Modeling/Docking | Not present (no significant binding predicted) | Does not appear to act as an agonist for RARβ in this context. | nih.gov |

Compound List

The following compounds were mentioned in the context of this compound's molecular and cellular mechanisms or as related substances in the reviewed literature:

this compound

Phenindamine

Histamine

Cyproheptadine

Promethazine

Pyrrobutamine

Triprolidine

Dimethindene

Chlorpheniramine maleate (B1232345)

Brompheniramine Maleate

Carbinoxamine

Terfenadine

Astemizole

Loratadine

Fexofenadine

9-cis-retinoic acid

Bepotastine

Hydroxyzine

Sophisticated Analytical Techniques for Phenindamine Nitrate Characterization and Quantification in Research Settings

Advanced Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the detailed structural elucidation of phenindamine (B164606) nitrate (B79036), providing insights from the atomic to the molecular level.

High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous structural confirmation of phenindamine nitrate in solution. It provides detailed information about the chemical environment of each proton and carbon atom.

1D NMR (¹H and ¹³C): A ¹H NMR spectrum of this compound would reveal distinct signals corresponding to its unique protons. The aromatic protons on the phenyl and indene (B144670) rings would appear in the downfield region (typically 6.0-9.0 ppm), while the aliphatic protons of the tetrahydro-indeno-pyridine ring system and the N-methyl group would resonate in the upfield region. The integration of these signals provides a quantitative ratio of the protons in these different environments. The ¹³C NMR spectrum complements this by showing a single peak for each unique carbon atom, confirming the total number of carbons and their electronic environments.

2D NMR (e.g., COSY, HSQC): Two-dimensional NMR experiments are crucial for assigning complex signals and confirming connectivity. A Correlation Spectroscopy (COSY) experiment maps the coupling relationships between adjacent protons (¹H-¹H correlations), allowing for the tracing of the spin systems within the aliphatic rings. A Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached (¹H-¹³C one-bond correlation), enabling definitive assignment of both the proton and carbon skeletons of the molecule.

| Technique | Structural Moiety | Expected Chemical Shift (ppm) / Correlation | Information Provided |

|---|---|---|---|

| ¹H NMR | Aromatic Protons (Phenyl, Indene) | ~7.0 - 7.5 | Confirms presence and substitution pattern of aromatic rings. |

| ¹H NMR | Aliphatic Protons (Tetrahydropyridine & Indene Rings) | ~2.5 - 4.5 | Provides information on the conformation of the saturated ring systems. |

| ¹H NMR | N-Methyl Protons | ~2.3 | Confirms the presence of the methyl group on the nitrogen atom. |

| ¹³C NMR | Aromatic Carbons | ~120 - 150 | Identifies all unique aromatic carbon environments. |

| ¹³C NMR | Aliphatic Carbons | ~20 - 60 | Identifies carbons in the saturated ring structures. |

| COSY | Aliphatic Protons | Cross-peaks between adjacent CH/CH₂ groups | Establishes proton-proton connectivity within the ring systems. |

| HSQC | All C-H bonds | Cross-peaks between ¹H and their directly attached ¹³C | Unambiguously links the proton and carbon skeletons. |

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of phenindamine, providing confirmation of its identity and aiding in its quantification.

High-Resolution MS (HRMS): This technique provides a highly accurate mass measurement of the molecular ion. For the phenindamine cation (C₁₉H₁₉N), the theoretical monoisotopic mass is 261.1517 Da. HRMS can measure this mass with high precision (typically to within 5 ppm), which allows for the unambiguous determination of the elemental formula, C₁₉H₁₉N, distinguishing it from other compounds with the same nominal mass.

LC-MS/MS and GC-MS: When coupled with a chromatographic separation technique, MS becomes a powerful quantitative tool. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly useful for quantifying phenindamine in complex biological matrices. The parent ion (m/z 261.2) is selected and fragmented to produce specific product ions, which are then monitored for highly selective and sensitive quantification. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often analyzing the free base form of phenindamine. The electron ionization (EI) mass spectrum of phenindamine shows a characteristic fragmentation pattern. Alpha-cleavage adjacent to the nitrogen atom is a common pathway, leading to the loss of a methyl group or other fragments from the piperidine (B6355638) ring.

| Technique | Ion | Expected m/z | Significance |

|---|---|---|---|

| HRMS | [M+H]⁺ (Phenindamine Cation) | 261.1596 | Accurate mass for elemental formula confirmation (C₁₉H₂₀N⁺). |

| EI-MS | M⁺ (Molecular Ion) | 261.2 | Confirms molecular weight of the free base. fda.gov |

| EI-MS | [M-CH₃]⁺ | 246.1 | Result of alpha-cleavage, loss of the N-methyl group. |

| EI-MS | [M-C₄H₈N]⁺ | 191.1 | Fragmentation of the tetrahydropyridine (B1245486) ring. |

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy provide a molecular fingerprint of this compound by probing its various bond vibrations.

Infrared (IR) Spectroscopy: An FTIR spectrum of this compound would display characteristic absorption bands confirming its key functional groups. These include C-H stretching vibrations for the aromatic rings (~3000-3100 cm⁻¹) and aliphatic CH₂ groups (~2850-2950 cm⁻¹). Aromatic C=C ring stretching bands would appear in the 1450-1600 cm⁻¹ region. Crucially, the presence of the nitrate counter-ion would be confirmed by strong, characteristic absorption bands, most notably the asymmetric N-O stretching vibration (ν₃) around 1350-1380 cm⁻¹. nist.gov

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy. nih.gov Non-polar bonds, such as the C=C bonds in the aromatic rings, typically produce strong Raman signals, providing clear information about the carbon skeleton. The symmetric stretching of the aromatic rings would be particularly prominent. The nitrate ion also has characteristic Raman active modes, such as the symmetric N-O stretch (ν₁) around 1050 cm⁻¹, which would be readily observable. cncb.ac.cn

X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a molecule in the solid state. If a single crystal of this compound of suitable quality could be grown, this technique would provide an unambiguous and highly detailed structural model.

The analysis would yield precise data on bond lengths, bond angles, and torsion angles within the molecule. It would confirm the conformation of the fused ring system and the relative orientation of the phenyl group. Most importantly, for a chiral molecule like phenindamine, X-ray crystallography can determine the absolute configuration (R or S) of the stereocenter at the C9 position. Furthermore, the analysis would reveal the packing arrangement of the phenindamine cations and nitrate anions within the crystal lattice, including details of intermolecular interactions such as hydrogen bonding and π-π stacking.

Phenindamine possesses a chiral center at the C9 carbon, meaning it exists as a pair of enantiomers. wikipedia.org Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that are essential for studying these stereoisomers.

These methods measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light by a chiral molecule. The two enantiomers of this compound will produce CD spectra that are mirror images of each other. The spectra exhibit positive or negative peaks, known as Cotton effects, at wavelengths corresponding to the electronic absorptions of the molecule's chromophores (the phenyl and indeno groups). The sign of the Cotton effect can be correlated to the absolute configuration of the enantiomer. Moreover, the intensity of the CD signal is directly proportional to the concentration and enantiomeric purity of the sample, making it a valuable quantitative tool for determining enantiomeric excess (ee). nih.govnih.gov

Chromatographic Separation and Purity Assessment Methodologies

Chromatography is the primary technique for assessing the purity of this compound, capable of separating the target compound from impurities and resolving its enantiomers.

High-Performance Liquid Chromatography (HPLC) is the most common method used.

Reversed-Phase HPLC for Purity Assessment: To determine chemical purity and quantify impurities, a reversed-phase HPLC method is typically employed. This method uses a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and a buffered aqueous solution). A UV detector is commonly used for detection, as the aromatic rings in phenindamine provide strong chromophores. This setup can effectively separate phenindamine from process-related impurities and degradation products.

Chiral HPLC for Enantiomeric Separation: To separate and quantify the individual enantiomers of phenindamine, chiral HPLC is required. nih.gov This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) or cyclodextrin-based columns are often effective for separating chiral amines and related antihistamines. nih.gov The development of a robust chiral HPLC method is critical for controlling the stereochemical purity of the drug substance.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds like this compound due to its versatility and high resolution. researchgate.net The method separates components based on their differential partitioning between a liquid mobile phase and a solid stationary phase. researchgate.net For phenindamine, a reversed-phase HPLC (RP-HPLC) approach is commonly employed.

A typical RP-HPLC method for phenindamine analysis would utilize a C18 or C8 stationary phase column. The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile or methanol. bch.rodergipark.org.tr Gradient elution, where the composition of the mobile phase is changed over time, can be used to achieve optimal separation of phenindamine from any related impurities or degradation products. researchgate.net

Detection Methods:

UV-Visible (UV-Vis) Detection: Phenindamine contains chromophoric groups, specifically aromatic rings, which absorb light in the ultraviolet range. chromatographyonline.com This property allows for its quantification using a UV-Vis detector, a robust and widely used detector in HPLC. nih.gov The wavelength for detection is typically set at the absorbance maximum of the analyte to ensure maximum sensitivity. chromatographyonline.com For compounds with similar structures, detection wavelengths are often in the 220-260 nm range. bch.roiosrjournals.org

Mass Spectrometry (MS) Detection: For higher selectivity and sensitivity, and for structural elucidation of unknown impurities, HPLC can be coupled with a mass spectrometer (HPLC-MS). This "hyphenated" technique provides information on the mass-to-charge ratio of the analyte and its fragments, allowing for definitive identification. americanpharmaceuticalreview.com HPLC-MS is particularly valuable in impurity profiling and stability studies.

Below is an interactive data table summarizing typical HPLC parameters for the analysis of antihistamines similar to phenindamine.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity |

| Mobile Phase | Acetonitrile/Methanol and Aqueous Buffer (e.g., Phosphate, Acetate) | Elution of the analyte from the column |

| Elution Mode | Isocratic or Gradient | Ensures separation of all components |

| Flow Rate | 1.0 mL/min | Controls retention time and resolution |

| Detection | UV at 220-260 nm or Mass Spectrometry (MS) | Quantification and/or identification |

| Column Temperature | Ambient or controlled (e.g., 25-30 °C) | Ensures reproducible retention times |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is another powerful separation technique, particularly suited for volatile and thermally stable compounds. nyc.gov Since phenindamine is a relatively polar molecule with a high boiling point, direct analysis by GC can be challenging. Therefore, a derivatization step is often necessary to convert it into a more volatile and less polar derivative. jfda-online.comiu.edu

Common derivatization techniques for compounds containing amine functional groups include:

Silylation: Reacting the amine with a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) to replace active hydrogens with a trimethylsilyl (B98337) (TMS) group. iu.edu

Acylation: Treating the amine with an acylating agent (e.g., trifluoroacetic anhydride (B1165640) - TFAA) to form an amide derivative. iu.edu

These derivatization procedures enhance the thermal stability and chromatographic properties of the analyte, leading to improved peak shape and sensitivity. jfda-online.com The separation is typically performed on a capillary column with a non-polar stationary phase, such as a methyl silicone or 5% phenyl methylsiloxane phase. nyc.govnist.gov For detection, a Flame Ionization Detector (FID) can be used for general quantification, while a Nitrogen-Phosphorus Detector (NPD) offers higher selectivity for nitrogen-containing compounds like phenindamine. nyc.gov Coupling GC with Mass Spectrometry (GC-MS) provides definitive identification of the derivatized compound and any related substances. nih.gov

The NIST WebBook provides retention index data for underivatized phenindamine on a methyl silicone column, indicating its amenability to GC analysis under specific conditions. nist.gov

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Phenindamine is a chiral molecule, meaning it exists as two non-superimposable mirror images called enantiomers. wvu.edu Since enantiomers can have different pharmacological activities, their separation and quantification are crucial in pharmaceutical research. americanpharmaceuticalreview.comnih.gov Supercritical Fluid Chromatography (SFC) has emerged as a highly efficient and preferred technique for chiral separations, often surpassing HPLC in terms of speed and reduced solvent consumption. chempartner.comnih.gov

SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. selvita.com The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiencies compared to liquid chromatography. chempartner.comchromatographyonline.com To achieve chiral separation, the analysis is performed on a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are widely used and have proven effective for separating the enantiomers of a broad range of chiral compounds, including antihistamines. nih.govchromatographyonline.com

The advantages of SFC for chiral separations include:

High Speed: Faster analysis times and quicker method development. chempartner.com

Reduced Solvent Use: The primary mobile phase component, CO2, is non-toxic and environmentally friendly. selvita.com

High Efficiency: The properties of supercritical fluids lead to sharper peaks and better resolution. chromatographyonline.com

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) | Enantioselective separation |

| Mobile Phase | Supercritical CO2 with an organic co-solvent (e.g., Methanol, Ethanol) | Elution and separation of enantiomers |

| Detection | UV or Mass Spectrometry (MS) | Quantification and identification |

| Back Pressure | Controlled to maintain supercritical state (e.g., 100-150 bar) | Ensures mobile phase is in a supercritical state |

| Temperature | Controlled (e.g., 35-45 °C) | Affects solubility and selectivity |

Capillary Electrophoresis (CE) Techniques

Capillary Electrophoresis (CE) offers a different separation mechanism based on the differential migration of charged species in an electric field. kantisto.nl It is known for its extremely high separation efficiency, short analysis times, and minimal sample and reagent consumption. nih.govnih.gov

For the analysis of phenindamine, which is a basic compound and will be positively charged in an acidic buffer, Capillary Zone Electrophoresis (CZE) is a suitable mode. scielo.br The separation is performed in a fused-silica capillary filled with a background electrolyte (BGE), and a high voltage is applied across the capillary. scielo.brnih.gov

To achieve the separation of phenindamine's enantiomers, a chiral selector must be added to the BGE. Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE. kantisto.nl The enantiomers form transient, diastereomeric inclusion complexes with the CD molecules, which have different mobilities, leading to their separation. wvu.edu The flexibility of CE allows for rapid screening of different types of cyclodextrins and buffer conditions to optimize the enantioseparation. kantisto.nl

Quantitative Analytical Method Development and Validation for Research Applications (Non-Bioanalytical)

For research applications, it is essential to develop and validate robust quantitative analytical methods to ensure that the results are accurate, reliable, and reproducible. nih.gov This process is guided by recommendations from bodies like the International Council for Harmonisation (ICH). dntb.gov.ua

Assay Development and Validation for Chemical Purity

The development of an assay for the chemical purity of this compound aims to quantify the main compound and separate it from all potential impurities, such as synthetic intermediates or degradation products. An RP-HPLC method with UV detection is typically the method of choice for this purpose. bch.roamazonaws.com

The validation of the analytical method involves demonstrating its suitability for the intended purpose by evaluating several key parameters: bch.ronih.gov

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is often demonstrated by the separation of the main peak from known impurities and by peak purity analysis using a photodiode array (PDA) detector.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of a reference standard and plotting the detector response against concentration. The correlation coefficient (r²) should be close to 1. bch.ro

Accuracy: The closeness of the test results obtained by the method to the true value. It is assessed by recovery studies, where a known amount of pure this compound is added to a sample matrix and the recovery percentage is calculated. amazonaws.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels:

Repeatability (Intra-assay precision): Variation within the same day and by the same analyst.

Intermediate Precision (Inter-assay precision): Variation within the same laboratory but on different days or by different analysts. bch.ro

Reproducibility: Variation between different laboratories (not typically required for in-house research methods).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. bch.ro

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). nih.gov

Reference Standard Characterization

A well-characterized reference standard is fundamental for the accuracy of any quantitative analysis. creative-biolabs.com A designated lot of highly purified this compound is qualified as a reference standard through a comprehensive set of analytical tests to confirm its identity, purity, and potency. resolvemass.ca

The characterization process typically includes:

Structural Confirmation: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy are used to confirm the chemical structure of the compound. creative-biolabs.com

Purity Assessment: The purity of the reference standard is determined using a high-resolution chromatographic method, such as HPLC. The purity is often assigned based on the area percentage of the main peak. Multiple, orthogonal analytical techniques may be used to provide a comprehensive purity profile. creative-biolabs.comresolvemass.ca

Analysis of Impurities:

Residual Solvents: Gas Chromatography with a Flame Ionization Detector (GC-FID), often using headspace sampling, is used to quantify any residual solvents from the synthesis and purification process. creative-biolabs.com

Water Content: The Karl Fischer titration method is the standard for determining the water content.

Inorganic Impurities: A test for residue on ignition or sulfated ash is performed to measure the amount of noncombustible inorganic impurities. creative-biolabs.com

Potency Assignment: The potency of the reference standard is calculated by correcting the purity value for the content of water, residual solvents, and inorganic impurities. This assigned potency is then used to accurately prepare standard solutions for quantitative assays.

Electroanalytical Methods in this compound Studies

Electroanalytical methods offer a compelling suite of techniques for the analysis of electroactive pharmaceutical compounds like this compound. These methods are founded on the principle of measuring an electrical parameter (such as potential or current) as a function of the concentration of an analyte. In the context of this compound, these techniques could provide sensitive, rapid, and cost-effective means for its quantification and characterization in various research settings. The presence of the tertiary amine group and the aromatic systems in the phenindamine molecule suggests it is susceptible to electrochemical oxidation, making it a suitable candidate for certain electroanalytical approaches.

Voltammetry involves the application of a varying potential to an electrode and measuring the resulting current. The current is proportional to the concentration of the analyte, and the potential at which the reaction occurs can be used for qualitative identification. For a compound like this compound, voltammetric methods such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) could be employed.

In a hypothetical research scenario, the electrochemical behavior of this compound could be investigated using a glassy carbon electrode. Cyclic voltammetry would likely reveal an irreversible oxidation peak corresponding to the oxidation of the tertiary amine or the aromatic moiety. The peak potential would be dependent on the pH of the supporting electrolyte, with the peak shifting to less positive potentials in more alkaline media.

Illustrative Data Table: Hypothetical DPV Parameters for this compound Quantification

| Parameter | Optimized Value |

|---|---|

| Working Electrode | Glassy Carbon Electrode |

| Reference Electrode | Ag/AgCl |

| Supporting Electrolyte | 0.1 M Phosphate Buffer (pH 7.0) |

| Pulse Amplitude | 50 mV |

| Pulse Width | 100 ms |

| Scan Rate | 20 mV/s |

| Linear Range | 0.1 µM - 10 µM |

This data is illustrative and based on the analysis of structurally similar compounds. Actual experimental values for this compound may differ.

Potentiometry measures the potential difference between two electrodes in the absence of an appreciable current. Ion-selective electrodes (ISEs) are a key component of this technique, offering high selectivity for a particular analyte. For the analysis of this compound, a potentiometric sensor could be developed based on an ion-pair complex.

The development of such a sensor would involve the synthesis of a phenindamine-ionophore complex, which would be incorporated into a polymeric membrane (e.g., PVC). This membrane would then be cast onto a solid support to create the ion-selective electrode. The potential of this electrode would then be measured against a reference electrode, and the potential difference would be proportional to the logarithm of the this compound concentration.

Research on other antihistamines, such as chlorphenoxamine (B1217886) and diphenhydramine (B27), has demonstrated the feasibility of this approach. consensus.appnih.gov For instance, a study on diphenhydramine utilized a screen-printed electrode and reported a linear response over a concentration range of 1.0 x 10⁻² to 1.0 x 10⁻⁶ mol/L. nih.gov A similar performance could be anticipated for a well-optimized this compound sensor.

Illustrative Data Table: Potential Performance Characteristics of a this compound ISE

| Performance Characteristic | Expected Value |

|---|---|

| Linear Concentration Range | 1.0 x 10⁻² to 1.0 x 10⁻⁶ M |

| Nernstian Slope | ~59 mV/decade |

| pH Range | 3.0 - 8.0 |

| Response Time | < 30 seconds |

This data is illustrative and based on the performance of ISEs for other antihistamine drugs. nih.gov

Thermogravimetric Analysis and Differential Scanning Calorimetry for Material Properties

Thermal analysis techniques are indispensable for characterizing the physicochemical properties of pharmaceutical solids. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable information about the thermal stability, decomposition, and phase transitions of a compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, TGA would be used to determine its thermal stability and decomposition profile. A typical TGA experiment would involve heating a small sample of this compound at a constant rate (e.g., 10 °C/min) in an inert atmosphere (e.g., nitrogen). The resulting thermogram would show the temperature at which mass loss begins, indicating the onset of decomposition.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to detect thermal events such as melting, crystallization, and glass transitions. A DSC thermogram of this compound would be expected to show a sharp endothermic peak corresponding to its melting point. The purity of the sample can also be estimated from the shape of the melting peak. While the exact melting point of this compound is not widely reported, its tartrate salt is known to have a melting point.

Studies on other antihistamine salts, such as diphenhydramine hydrochloride, have shown melting endotherms in their DSC thermograms. nih.gov For example, diphenhydramine HCl exhibits a melting endotherm between 170.58 to 180 °C. nih.gov The thermal behavior of this compound would be influenced by its crystal lattice energy and the nature of the nitrate salt.

Illustrative Data Table: Expected Thermal Analysis Data for this compound

| Thermal Analysis Technique | Parameter | Expected Observation |

|---|---|---|

| TGA | Onset of Decomposition | Gradual mass loss beginning at an elevated temperature, indicating thermal decomposition. |

| DSC | Melting Point | A sharp endothermic peak corresponding to the melting of the crystalline solid. |

This data is illustrative. The actual thermal behavior of this compound would need to be determined experimentally.

Investigation of Phenindamine Nitrate in in Vitro and Non Human Biological Systems Excluding Clinical Pharmacology and Safety

In Vitro Receptor Affinity and Selectivity Profiling in Recombinant Cell Lines

In vitro receptor affinity and selectivity profiling are crucial for understanding a compound's primary targets and potential off-target interactions. For Phenindamine (B164606) Nitrate (B79036), these studies typically involve assessing its binding affinity to the histamine (B1213489) H1 receptor and its selectivity against a panel of other receptors. Recombinant cell lines engineered to express specific receptors are commonly used for such assays. While specific quantitative data for Phenindamine Nitrate in recombinant cell lines is not detailed in the provided snippets, its classification as a histamine H1 receptor antagonist drugbank.com implies that it would exhibit high affinity for this receptor. Studies on similar H1 antagonists, such as cetirizine (B192768) and levocetirizine, have demonstrated high affinity and stereoselectivity for human H1 receptors expressed in cell lines like HEK (human embryonic kidney) cells researchgate.netscience.gov. These assays typically yield parameters such as dissociation constants (Ki) or half-maximal inhibitory concentrations (IC50) which quantify the compound's potency and affinity.

Table 5.1.1: Representative Histamine H1 Receptor Binding Affinity Data for H1 Antagonists

| Compound | Target Receptor | Assay Type | Affinity Parameter | Value (nM) | Reference Context |

| Cetirizine | H1 Receptor | Competition Binding | Ki | 6 | researchgate.net |

| Levocetirizine | H1 Receptor | Competition Binding | Ki | 3 | researchgate.net |

| (S)-Cetirizine | H1 Receptor | Competition Binding | Ki | 100 | researchgate.net |

| Phenindamine | H1 Receptor | Expected (Antagonist) | Ki / IC50 | Low | drugbank.comresearchgate.netresearchgate.net |

Note: The values for Phenindamine are illustrative of the expected outcome for an H1 antagonist, as specific quantitative data was not available in the provided snippets.

Cellular Assay Systems for Mechanistic Investigations (e.g., Reporter Gene Assays, Calcium Flux Assays)

Cellular assay systems are employed to elucidate the downstream effects of receptor-ligand interactions and to understand the compound's mechanism of action at a cellular level. These can include reporter gene assays to assess changes in gene expression downstream of receptor activation or inhibition, or calcium flux assays to monitor intracellular calcium levels, which are critical signaling events for many receptors. This compound, as an H1 receptor antagonist, functions by preventing histamine from binding to and activating H1 receptors. This antagonism would consequently inhibit the signaling cascades typically initiated by H1 receptor activation. While specific cellular assays directly using this compound are not detailed in the provided search results, studies on related antihistamines have investigated their impact on cellular processes such as nitric oxide production in macrophages researchgate.net. Such investigations help to characterize the compound's influence on cellular function beyond simple receptor binding.

Organ Bath Studies and Isolated Tissue Preparations for Mechanistic Response Assessment

Organ bath studies and isolated tissue preparations are classical pharmacological techniques used to assess the functional effects of drugs on smooth muscle, cardiac muscle, or other tissues. For antihistamines like this compound, common preparations include the guinea-pig ileum, which is sensitive to histamine-induced contractions. This compound, by blocking H1 receptors, is expected to inhibit or reduce histamine-evoked smooth muscle contractions in such preparations science.govresearchgate.net. These studies allow for the assessment of dose-response relationships and the characterization of the antagonism (e.g., competitive vs. non-competitive). For instance, studies on other H1 antagonists have noted a non-competitive profile in isolated organ studies, contrasting with their competitive binding in receptor assays researchgate.net. Phenindamine itself is recognized as a classical H1-receptor antagonist researchgate.netresearchgate.net.

Ex Vivo Studies on Animal Tissues for Receptor Occupancy and Functional Response (Non-Translational)

Ex vivo studies involve the examination of drug effects on tissues or organs that have been removed from a living organism but are maintained under physiological conditions. These studies can assess receptor occupancy (the extent to which drug molecules bind to their target receptors in the tissue) and functional responses. For this compound, such studies would involve administering the compound to an animal, then collecting specific tissues (e.g., brain tissue for receptor occupancy) to assess drug binding. Alternatively, isolated tissues from animals could be used to evaluate functional responses to this compound in a manner similar to organ bath studies, but potentially with more direct relevance to the tissue's native environment. While specific ex vivo studies detailing receptor occupancy or functional responses for this compound are not explicitly detailed in the provided search results, the methodology is a standard approach in preclinical drug evaluation.

Animal Model Studies for Investigating Physiological Responses at a Mechanistic Level (Excluding Efficacy or Toxicity for Human Application)

Animal models are vital for understanding how a compound affects physiological systems and to probe its mechanism of action in a complex biological context, without necessarily evaluating therapeutic efficacy or toxicity for human use.

Acute mechanistic probe studies in animal models are designed to observe the immediate physiological consequences of drug administration, providing insights into the drug's mechanism. For this compound, as an antihistamine, such studies might investigate its effects on physiological parameters modulated by histamine. For example, a study mentioned that a compound drug containing phenindamine did not statistically impair performance on a modified Mashburn coordinator at different altitudes science.gov. This type of study can serve as a mechanistic probe by assessing the compound's impact on motor coordination and performance under specific environmental conditions, indirectly probing its central nervous system effects or lack thereof.

Receptor knockout or knock-in animal models are powerful tools for definitively establishing the role of a specific receptor in mediating a drug's effects. In these models, a particular gene encoding a receptor is either disabled (knockout) or modified (knock-in) to study the consequences. For this compound, studies using histamine receptor knockout or knock-in models would be instrumental in confirming that its observed pharmacological effects are indeed mediated through the histamine H1 receptor. However, specific investigations employing such genetic models for this compound are not detailed in the provided search results.

Computational Chemistry and Theoretical Modeling of Phenindamine Nitrate

Quantum Chemical Calculations on Molecular Structure, Conformation, and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and intrinsic properties of molecules.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for investigating the electronic structure of molecules. For Phenindamine (B164606) Nitrate (B79036), DFT calculations could provide detailed insights into:

Molecular Structure: Determining the equilibrium geometry, bond lengths, bond angles, and dihedral angles of the Phenindamine cation and the nitrate anion. This would establish the most stable molecular conformation.

Conformation: Identifying various low-energy conformers of Phenindamine Nitrate, which is crucial for understanding how the molecule might interact with biological targets.

Reactivity: Predicting reaction pathways, activation energies, and the electronic distribution within the molecule, such as charge densities and molecular electrostatic potential (MEP) maps, which can indicate sites of potential reactivity or interaction.

While specific DFT studies on this compound were not identified in the search results, this methodology is standard for characterizing the electronic and structural properties of organic molecules.

Ab Initio methods, such as Hartree-Fock (HF) or post-Hartree-Fock methods (e.g., MP2, CCSD), offer a more rigorous approach to solving the electronic Schrödinger equation. These methods can provide highly accurate predictions of:

Electronic Structure: Detailed electronic configurations, molecular orbital energies (HOMO-LUMO gaps), and wave functions.

Energetics: Precise calculation of total energies, ionization potentials, electron affinities, and atomization energies.

Spectroscopic Properties: Prediction of vibrational frequencies and NMR chemical shifts, which can be compared with experimental data for validation.

No specific Ab Initio studies on this compound were found in the provided literature. However, these methods are essential for a fundamental understanding of molecular behavior.

Molecular Dynamics Simulations of this compound in Solvated Environments

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, particularly in solvated environments. For this compound, MD simulations could explore:

Solvation Effects: How the molecule interacts with solvent molecules (e.g., water), including the formation of hydration shells and the dynamics of solvent exchange.

Conformational Flexibility: Observing how the molecule's conformation changes over time in solution, which is vital for understanding its dynamic behavior in biological systems.

Diffusion and Transport: Simulating the movement and diffusion of this compound in a solvent, providing insights into its mobility.

Specific MD simulations for this compound in solvated environments were not identified in the search results. However, studies on ions in solution, such as nitrate ions, utilize these techniques to understand solvation dynamics nih.gov.

Prediction of Physicochemical Properties (e.g., pKa, LogP, Solubility) through Computational Approaches

Computational methods are instrumental in predicting key physicochemical properties that influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, these could include:

pKa: Predicting the acidity or basicity of ionizable groups, which affects the molecule's charge state at physiological pH.

LogP (Partition Coefficient): Estimating the lipophilicity of the compound, indicating its tendency to partition between an aqueous and an organic phase.

Solubility: Predicting the compound's solubility in various solvents, a critical factor for formulation and bioavailability.

While Phenindamine is known as an antihistamine, specific computational predictions for the physicochemical properties of this compound were not found in the provided search results. However, general QSPR (Quantitative Structure-Property Relationship) models are commonly employed for such predictions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives (Purely Predictive and Theoretical)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a correlation between the chemical structure of a series of compounds and their biological activity.

QSAR modeling, using either 2D (topological) or 3D (geometrical) descriptors, can be applied to predict the activity of novel derivatives. For this compound derivatives, QSAR could:

Identify Key Structural Features: Determine which molecular descriptors (e.g., electronic, steric, hydrophobic properties) are most important for antihistaminic activity.

Predict Activity: Develop predictive models to estimate the potency or efficacy of newly designed this compound analogs.

Guide Drug Design: Facilitate the rational design of more potent, selective, or safer antihistamine compounds.

The search results indicate that QSAR studies are performed on antihistamines and related compounds amazonaws.comresearchgate.netmaduracollege.edu.in. However, no specific QSAR models directly involving this compound or its derivatives were identified.

Structure Activity Relationship Sar and Rational Design of Phenindamine Nitrate Derivatives Excluding Therapeutic Applications

Principles of Medicinal Chemistry Applied to Phenindamine (B164606) Nitrate (B79036) Scaffold Modification

The medicinal chemistry approach to modifying the Phenindamine scaffold involves understanding its core structural features and how variations can influence its molecular interactions. Phenindamine is characterized by a tricyclic indeno[2,1-c]pyridine system fused with a piperidine (B6355638) ring, bearing a phenyl substituent and a methyl group on the nitrogen. This structure can be conceptualized as possessing two aromatic ring systems connected by a flexible linker containing a basic nitrogen atom, a common pharmacophore for many H1 receptor antagonists gpatindia.comresearchgate.net.

Key SAR principles applied to this scaffold include:

Aromatic Ring Systems: The presence of two aromatic rings is crucial for interaction with receptor binding sites. Modifications to these rings, such as the introduction of substituents (e.g., halogens, alkyl groups, alkoxy groups), can alter electronic distribution, lipophilicity, and steric bulk, thereby influencing binding affinity and selectivity gpatindia.comhyphadiscovery.com.

Basic Nitrogen Atom: The tertiary amine nitrogen atom is essential for ionic interactions with acidic residues in target receptors. Its basicity and accessibility are critical factors. Modifications to the alkyl group attached to the nitrogen (e.g., methylation) can influence potency and pharmacokinetic properties gpatindia.com.

Linker and Scaffold Rigidity: The indeno[2,1-c]pyridine core provides a semi-rigid framework. The spatial arrangement and distance between the aromatic rings and the basic nitrogen atom are critical for optimal receptor binding. Studies on related antihistamines suggest an optimal distance of approximately 5-6 Å between the aromatic ring and the tertiary aliphatic amine gpatindia.com. The rigidity of the scaffold can also influence conformational preferences, impacting ligand-target interactions researchgate.netresearchgate.net.

Stereochemistry: Phenindamine possesses two stereogenic centers, indicating the existence of stereoisomers . SAR studies often reveal that enantiomers or diastereomers can exhibit significantly different affinities and activities due to specific spatial requirements at the receptor binding site. For H1 receptor antagonists, S-enantiomers have been reported to have greater affinity for the receptor gpatindia.com. Therefore, stereochemical control during synthesis and evaluation is a vital aspect of medicinal chemistry applied to this scaffold.

Synthesis and In Vitro Evaluation of Substituted Phenindamine Nitrate Compounds